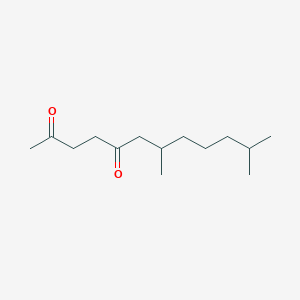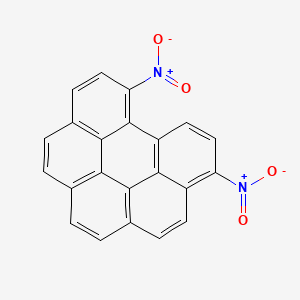
BENZO(ghi)PERYLENE, 5,8-DINITRO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(ghi)perylene, 5,8-dinitro-: is a polycyclic aromatic hydrocarbon (PAH) derivative It is a compound that consists of a benzo(ghi)perylene core with two nitro groups attached at the 5 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo(ghi)perylene, 5,8-dinitro- typically involves the nitration of benzo(ghi)perylene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for benzo(ghi)perylene, 5,8-dinitro- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions and purification processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzo(ghi)perylene, 5,8-dinitro- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonating agents.
Major Products:
Oxidation: Oxidized derivatives of benzo(ghi)perylene, 5,8-dinitro-.
Reduction: Benzo(ghi)perylene, 5,8-diamino-.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Benzo(ghi)perylene, 5,8-dinitro- is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, benzo(ghi)perylene, 5,8-dinitro- can be used as a probe to study the interactions of PAHs with biological systems. Its nitro groups can be modified to introduce various functional groups, making it useful for labeling and tracking in biological experiments.
Medicine: While direct medical applications of benzo(ghi)perylene, 5,8-dinitro- are limited, its derivatives may have potential as therapeutic agents. The compound’s ability to undergo various chemical transformations makes it a candidate for drug development research.
Industry: In the industrial sector, benzo(ghi)perylene, 5,8-dinitro- can be used in the production of advanced materials, such as organic semiconductors and photovoltaic materials. Its unique electronic properties make it suitable for applications in electronic devices.
Mechanism of Action
The mechanism of action of benzo(ghi)perylene, 5,8-dinitro- involves its interaction with various molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially causing oxidative stress and DNA damage. The compound’s ability to undergo electrophilic substitution reactions also allows it to form covalent bonds with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Benzo(ghi)perylene: The parent compound without nitro groups.
Benzo(a)pyrene: Another PAH with a similar structure but different substitution pattern.
Dibenz(a,h)anthracene: A PAH with a different arrangement of aromatic rings.
Uniqueness: Benzo(ghi)perylene, 5,8-dinitro- is unique due to the presence of nitro groups at specific positions on the benzo(ghi)perylene core These nitro groups impart distinct chemical reactivity and properties to the compound, making it different from other PAHs
Properties
CAS No. |
83292-25-5 |
|---|---|
Molecular Formula |
C22H10N2O4 |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
2,15-dinitrohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene |
InChI |
InChI=1S/C22H10N2O4/c25-23(26)16-10-8-15-21-14(16)7-5-12-3-1-11-2-4-13-6-9-17(24(27)28)22(15)20(13)18(11)19(12)21/h1-10H |
InChI Key |
SFCASHHOWLOBOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C4=C1C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C6=C3C(=C(C=C6)[N+](=O)[O-])C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate](/img/structure/B14418762.png)
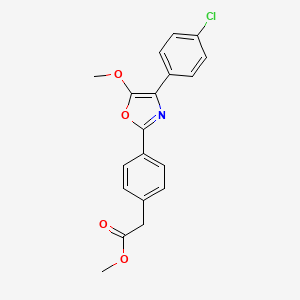
![1,4-Diazabicyclo[2.2.2]octane;trichloroplatinum](/img/structure/B14418764.png)
![2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14418770.png)
![N-[Amino-(dimethyl-tert-butyl-silyl)oxy-phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14418778.png)
![2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol](/img/structure/B14418782.png)
![2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone](/img/structure/B14418784.png)
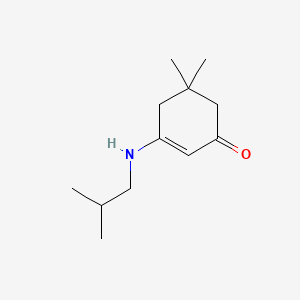
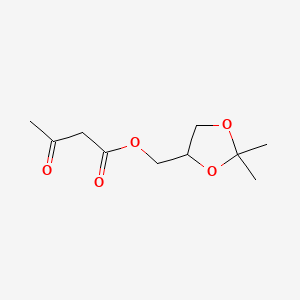
![6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B14418809.png)
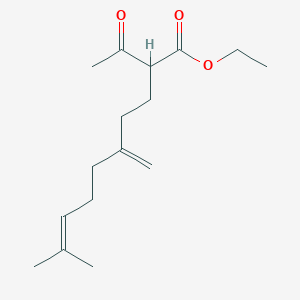
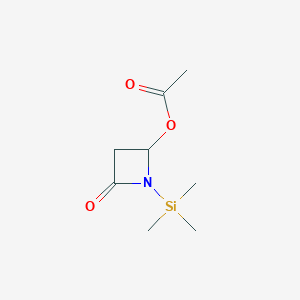
![(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol](/img/structure/B14418825.png)
